molecular formula C5H6ClN3 B183972 2-Chloropyridine-3,4-diamine CAS No. 39217-08-8

2-Chloropyridine-3,4-diamine

Cat. No. B183972
Key on ui cas rn: 39217-08-8
M. Wt: 143.57 g/mol
InChI Key: PWOIYBVEDIFBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09309263B2

Procedure details

A suspension 2-chloropyridine-3,4-diamine (2.5 g, 17.41 mmol) and a 50% solution of ethyl glyoxalate in toluene (3.45 mL, 17.41 mmol) in ethanol (34.8 mL) was stirred at reflux for 24 hours. The solution was cooled to −20° C. for 16 hours, and the resulting precipitate was collected by vacuum filtration and rinsed with ethanol. The crude product was purified via reverse-phase HPLC, eluting with 5-50% acetonitrile/0.1% trifluoroacetic acid in water/0.1% trifluoroacetic acid, to afford the title compound (570 mg, 3.14 mmol). MS m/z=182 (M+H).
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl glyoxalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.45 mL
Type
reactant
Reaction Step One
Quantity
34.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([NH2:8])=[C:6]([NH2:9])[CH:5]=[CH:4][N:3]=1.[C:10](OCC)(=O)[CH:11]=[O:12].C1(C)C=CC=CC=1>C(O)C>[Cl:1][C:2]1[C:7]2[N:8]=[CH:10][C:11](=[O:12])[NH:9][C:6]=2[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=NC=CC(=C1N)N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl glyoxalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)OCC
Name
Quantity
3.45 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
34.8 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with ethanol
CUSTOM
Type
CUSTOM
Details
The crude product was purified via reverse-phase HPLC
WASH
Type
WASH
Details
eluting with 5-50% acetonitrile/0.1% trifluoroacetic acid in water/0.1% trifluoroacetic acid

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC2=C1N=CC(N2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.14 mmol
AMOUNT: MASS 570 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.